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Compound of Interest

Compound Name: 7-Deazainosine

CAS No.: 2862-16-0

Cat. No.: B1664705

Get Quote

Executive Summary: The 7-Deaza Advantage
In the development of purine nucleoside analogues, rapid enzymatic degradation limits the

therapeutic window of many candidates. Natural inosine is rapidly cleaved by Purine

Nucleoside Phosphorylase (PNP) or generated via the deamination of adenosine by Adenosine

Deaminase (ADA).[1]

7-Deazainosine (pyrrolo[2,3-d]pyrimidine-4-one) analogs represent a critical scaffold evolution.

[1] By replacing the N7 nitrogen with a carbon atom (C7), these analogs achieve two primary

pharmacological goals:

Metabolic Stability: The alteration prevents N7-protonation and disrupts the hydrogen-

bonding network required by ADA and PNP, significantly extending plasma half-life.[1]

Functionalization Handle: The C7 position provides a non-participating steric handle for

halogenation or alkynylation, allowing probing of hydrophobic pockets in viral polymerases or

host receptors (e.g., STING) without disrupting Watson-Crick base pairing.[1]
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This guide objectively compares 7-deazainosine analogs against their natural counterparts

and the related (often cytotoxic) 7-deazaadenosine (Tubercidin) class.[1]

Structural Basis of Activity[2][3][4]
The transition from Inosine to 7-Deazainosine alters the electronic landscape of the

Hoogsteen face of the nucleobase.

Graphviz Diagram: Scaffold & SAR Zones
The following diagram illustrates the core scaffold and the functional impact of modifications at

key positions.
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Figure 1: Structure-Activity Relationship (SAR) map of 7-Deazainosine, highlighting the C7

position as a critical vector for increasing potency while N9 confers metabolic stability.[1][2][3]

[4]

Comparative Performance Data

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1664705/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationships-of-7-deazainosine-analogs-1
https://en.wikipedia.org/wiki/Tubercidin
https://www.benchchem.com/product/b1664705/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationships-of-7-deazainosine-analogs-1
https://www.benchchem.com/product/b1664705/docs?utm_src=pdf-body-img#comparative-guide-structure-activity-relationships-of-7-deazainosine-analogs-1
https://www.benchchem.com/product/b1664705/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationships-of-7-deazainosine-analogs-1
https://en.wikipedia.org/wiki/Tubercidin
https://www.researchgate.net/figure/Deamination-of-adenosine-to-inosine-by-ADARa-A-hydrolytic-deamination-reaction_fig7_6660259
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349489/
https://www.mdpi.com/2076-2607/9/9/1795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table synthesizes experimental data comparing 7-Deazainosine analogs with

standard purines. Note the dissociation between cytotoxicity and enzymatic stability.[1]

Table 1: Biological Profile Comparison[1]
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Compound
Class

Representat
ive Analog

ADA
Stability
(t1/2)

Cytotoxicity
(CC50)

Antiviral
Potency
(EC50)

Mechanism
of Action

Natural

Purine
Inosine

< 5 min

(Rapid

turnover)

> 1000 µM

(Inactive)
Inactive

Metabolic

intermediate;

serves as

substrate for

PNP/ADA.

7-

Deazaadenin

e

Tubercidin
High

(Resistant)

0.02 - 3.0 µM

(Toxic)

0.05 µM

(Broad)

Incorporates

into

RNA/DNA;

inhibits

protein

synthesis

globally.[1]

7-

Deazainosine

7-Deaza-

Inosine

(Parent)

> 24 Hours
> 100 µM

(Low Tox)

4-8 mg/kg (In

vivo)*

Prodrug;

requires

conversion to

nucleotide;

weak inhibitor

alone.[1]

C7-Modified
7-Iodo-7-

deazainosine
High > 200 µM 1.5 - 5.0 µM

STING

agonist; binds

hydrophobic

pocket of

target

proteins.[1]

Sugar-

Modified

7-Deaza-2'-

C-methyl-

Inosine

High > 100 µM
0.3 - 1.2 µM

(HCV)

Chain

terminator;

C7 prevents

steric clash in

viral

polymerase.

[1]
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*Note: In vivo data references murine leukemia models where 7-deazainosine requires 10-20x

higher dosage than Tubercidin for equipotent antitumor effect, primarily due to rate-limiting re-

amination.[1]

Key Insight: The Toxicity/Potency Trade-off
Researchers often conflate 7-deazaadenosine (Tubercidin) with 7-deazainosine.[1]

Tubercidin is highly cytotoxic because it is readily triphosphorylated and incorporated into

host RNA/DNA.[1]

7-Deazainosine is significantly less toxic.[1][5] Its activity often depends on intracellular

conversion to the adenosine analog or direct inhibition of specific viral enzymes (e.g., HCV

RdRp) where the C7-substituent provides selectivity that natural purines lack.

Experimental Protocols
To validate the SAR of a new 7-deazainosine analog, two critical assays are required:

Adenosine Deaminase (ADA) stability (to prove the scaffold advantage) and Cytotoxicity (to

prove safety over Tubercidin).[1]

Protocol A: Adenosine Deaminase (ADA) Stability Assay
Objective: Quantify the resistance of the N7->C7 modification to enzymatic deamination.

Reagents:

Calf Intestine Adenosine Deaminase (Sigma-Aldrich, Type II).[1]

Phosphate Buffer (50 mM, pH 7.4).[1]

UV-Vis Spectrophotometer (Quartz cuvettes).[1]

Workflow:

Preparation: Dissolve the 7-deazainosine analog (substrate) in phosphate buffer to a final

concentration of 50 µM.
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Baseline: Measure UV absorbance at 265 nm (λmax for 7-deazapurines often shifts slightly

compared to natural purines; determine λmax first).

Initiation: Add ADA enzyme (0.02 units/mL) to the cuvette. Mix by inversion.

Kinetic Read: Monitor the decrease in absorbance at λmax every 60 seconds for 60 minutes

at 25°C.

Control: Run Adenosine (positive control) simultaneously.[1] Expect rapid decrease in

OD265 as it converts to Inosine.[1]

Calculation: Plot ln(Absorbance) vs. Time.[1] The slope represents the rate constant (

).[1]

Success Criterion: The 7-deazainosine analog should show a slope

( < 5% degradation over 1 hour), confirming resistance.[1]

Protocol B: Comparative Cytotoxicity (MTS Assay)
Objective: Distinguish specific antiviral activity from general host toxicity (a common failure

mode for deaza-nucleosides).[1]

Cell Line: Huh-7 (Liver) or HeLa cells.[1]

Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment: Serial dilution of Compound X (0.1 µM to 100 µM).[1]

Negative Control:[1] DMSO (0.5%).[1]

Toxic Control: Tubercidin (Start at 0.01 µM).[1]

Incubation: 72 hours at 37°C, 5% CO2.

Readout: Add MTS reagent. Read OD490.

Analysis: Calculate CC50.
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Target Profile: CC50 > 50 µM.[1][6] If CC50 < 5 µM, the compound mimics Tubercidin

toxicity and is likely non-selective.[1]

Mechanistic Pathway: ADA Blockade[1]
The following diagram details why 7-deazainosine analogs persist in the cellular environment

compared to natural adenosine/inosine.
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Figure 2: Mechanism of Resistance.[1] The 7-deaza modification prevents the ADA enzyme

from stabilizing the transition state required for deamination, shunting the molecule toward the

kinase pathway for bioactivation.

Synthesis Overview (Critical Path)
Synthesizing 7-deazainosine analogs requires specific attention to the glycosylation step, as

the lack of N7 alters the regioselectivity compared to purines.

Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Anionic Glycosylation: Unlike the silyl-Hilbert-Johnson reaction used for purines, 7-

deazapurines are best synthesized via the sodium salt method.[1]
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Reagents: NaH, MeCN, 1-chloro-sugar.[1]

Selectivity: This method favors the desired N9-isomer over the N7-isomer.[1]

Functionalization:

C7-Iodination: N-iodosuccinimide (NIS) in DMF.[1]

C7-Alkynylation: Sonogashira coupling (Pd(PPh3)4, CuI, TEA) on the 7-iodo intermediate.

[1]

Hydrolysis: Conversion of the 4-chloro group to the 4-oxo (inosine form) usually involves

refluxing in NaOH or using Syn-aldoxime.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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